molecular formula C8H9N3O4 B8140721 (S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid

Cat. No.: B8140721
M. Wt: 211.17 g/mol
InChI Key: PQXDFQLCEJBRQV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid is a compound that features a pyridine ring substituted with a nitro group at the 5-position and an amino acid side chain

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The amino acid side chain allows for interactions with proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid is unique due to its combination of a nitro-pyridine ring and an amino acid side chain, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(5-nitropyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXDFQLCEJBRQV-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1[N+](=O)[O-])C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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